Bienvenue dans la boutique en ligne BenchChem!

Glycohyodeoxycholic acid

Solubility Formulation In Vitro Assays

Procure Glycohyodeoxycholic acid (CAS 13042-33-6) ≥98% for reproducible bile acid research. Its distinct 3α,6α-dihydroxy structure and glycine conjugation confer amphiphilic stability critical for lipid transport, micellar behavior studies, and CYP7A1 inhibition assays. Serves as an essential analytical standard for LC-MS/MS quantification in NAFLD and HCV-induced cirrhosis biomarker panels. Unconjugated hyodeoxycholic acid is not a functionally equivalent substitute.

Molecular Formula C26H43NO5
Molecular Weight 449.6 g/mol
CAS No. 13042-33-6
Cat. No. B136090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycohyodeoxycholic acid
CAS13042-33-6
SynonymsN-[(3α,5β,6α)-3,6-Dihydroxy-24-oxocholan-24-yl]glycine;  N-(3α,6α-Dihydroxy-5β-cholan-24-oyl)glycine;  Glycine Hyodeoxycholate;  Glycylhyodeoxycholic Acid; 
Molecular FormulaC26H43NO5
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1
InChIKeySPOIYSFQOFYOFZ-BRDORRHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycohyodeoxycholic Acid (CAS 13042-33-6): Procurement Guide for a Distinct Glycine-Conjugated Secondary Bile Acid


Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid and the primary human metabolite of hyodeoxycholic acid [1]. As a conjugated bile acid, it exhibits distinct physicochemical properties, including specific amphiphilic stability and micellar behavior that are relevant for in vitro studies of lipid transport and bile acid aggregation under physiological conditions . Its role as an endogenous metabolite and its unique profile in various disease states underpin its utility as a research tool and analytical standard .

Beyond Bile Acid Classification: Why Glycohyodeoxycholic Acid's Unique Profile Precludes Interchangeability


Despite belonging to the broader class of bile acids, substituting Glycohyodeoxycholic acid with other common unconjugated (e.g., Hyodeoxycholic acid) or glycine-conjugated (e.g., Glycoursodeoxycholic acid) bile acids is scientifically unjustified. The addition of a glycine moiety fundamentally alters its amphiphilic nature, influencing critical properties such as solubility and critical micelle concentration, which directly impact experimental reproducibility in lipid transport and solubilization assays . Furthermore, the unique 3α,6α-dihydroxy structure on its sterol backbone results in a distinct pattern of interaction with receptors like the farnesoid X receptor (FXR) and in differential enzymatic processing compared to its unconjugated form , as highlighted by its specific inhibitory effect on cholesterol 7α-hydroxylase [1]. This specificity is further evidenced by its unique correlation as a biomarker in non-alcoholic fatty liver disease (NAFLD) and its differential upregulation in specific conditions like HCV-induced cirrhosis, which are not mirrored by its unconjugated precursor . Therefore, assuming functional equivalence among in-class molecules introduces significant and unquantified variability in experimental outcomes.

Quantitative Differentiation of Glycohyodeoxycholic Acid (CAS 13042-33-6) for Informed Selection


Superior Solubility in Aqueous Buffer Systems Compared to Unconjugated Bile Acid

Glycohyodeoxycholic acid (GHDCA) exhibits markedly higher solubility in aqueous buffer systems compared to its unconjugated precursor, Hyodeoxycholic acid (HDCA). GHDCA achieves a solubility of ≥51.1 mg/mL in DMSO and ≥24.95 mg/mL in Ethanol, but is considered insoluble in water . This contrasts with HDCA, which is generally reported as poorly soluble in aqueous solutions without specific solubilizers. This improved solubility profile, attributable to the glycine conjugation, enhances its handling and preparation for in vitro assays, reducing the need for organic solvents or complex solubilization techniques.

Solubility Formulation In Vitro Assays

Specific Inhibition of Cholesterol 7α-Hydroxylase Activity

In an in vivo model of gallstone formation, supplementation with Glycohyodeoxycholic acid in prairie dogs fed a lithogenic diet decreased the frequency of cholesterol crystals in the gallbladder and inhibited the activity of cholesterol 7α-hydroxylase (CYP7A1) [1]. While the parent compound, hyodeoxycholic acid (HDCA), also prevents gallstone formation, the specific activity of the glycine-conjugate on CYP7A1 inhibition represents a distinct metabolic intervention. Unlike Ursodeoxycholic acid (UDCA), which has been reported to not affect CYP7A1 steady-state mRNA levels [2], GHDCA's mechanism appears to involve direct enzyme inhibition, offering a different pathway for modulating cholesterol metabolism.

Gallstone Prevention Cholesterol Metabolism CYP7A1

Unique Serum Correlation with Non-Alcoholic Fatty Liver Disease (NAFLD) Severity

The serum level of Glycohyodeoxycholic acid is negatively correlated with the severity of non-alcoholic fatty liver disease (NAFLD) . This relationship is specific and not observed for all bile acids. For instance, other glycine-conjugated bile acids like glycochenodeoxycholate (GCDCA) show a strong positive correlation with model for end-stage liver disease (MELD) scores, indicating more severe liver damage [1]. In contrast, GHDCA's inverse correlation suggests it may serve as a biomarker for earlier or less severe stages of NAFLD, providing a unique tool for staging and monitoring disease progression.

NAFLD Biomarker Liver Disease

Distinct Amphiphilic Properties for In Vitro Modeling of Lipid Transport

Glycohyodeoxycholic acid demonstrates specific amphiphilic stability that enables the formation of consistent micellar structures under physiological pH conditions . This property is critical for modeling bile acid aggregation and its role in lipid absorption and transport systems. The balanced hydrophobic backbone and polar headgroup interactions of GHDCA support its use in designing biomimetic surfactants. While other conjugated bile acids also form micelles, the specific structural attributes of GHDCA (3α,6α-dihydroxy substitution and glycine conjugation) result in a unique self-assembly behavior, making it a preferred compound for examining lipid solubilization and membrane partitioning in a predictable manner .

Micelle Formation Lipid Solubilization Bile Salt Transport

Validated Application Scenarios for Glycohyodeoxycholic Acid (CAS 13042-33-6) Procurement


Analytical Standard for Bile Acid Profiling in NAFLD and Liver Disease Research

Due to its unique negative correlation with NAFLD severity , Glycohyodeoxycholic acid serves as a critical analytical standard for developing and validating LC-MS/MS or HPLC methods aimed at quantifying bile acid profiles in serum or plasma. Its inclusion in a panel of standards enables the accurate measurement of GHDCA levels, which can be used to differentiate between healthy controls and patients with varying degrees of NAFLD or other liver conditions, such as HCV-induced cirrhosis where it is upregulated 6.6-fold [1].

Reagent for In Vitro Gallstone and Cholesterol Metabolism Studies

The demonstrated ability of Glycohyodeoxycholic acid to inhibit cholesterol 7α-hydroxylase activity in an in vivo model positions it as a valuable reagent for in vitro studies of cholesterol metabolism and gallstone pathogenesis. Researchers can use GHDCA to probe the regulatory mechanisms of CYP7A1, a key enzyme in bile acid synthesis, in hepatocyte cell lines or primary cultures. Its use in these assays can help elucidate the specific molecular pathways through which glycine-conjugated bile acids exert feedback inhibition on bile acid synthesis, which is distinct from the effects of unconjugated or other conjugated forms.

Component in Biomimetic Lipid Digestion and Drug Delivery Models

The specific amphiphilic stability and predictable micellar behavior of Glycohyodeoxycholic acid make it an ideal component for constructing biomimetic surfactant systems that model intestinal lipid digestion and drug solubilization. In pharmaceutical research, GHDCA can be incorporated into simulated intestinal fluid (SIF) to study the solubility and dissolution kinetics of poorly water-soluble drug candidates. Its consistent self-assembly properties ensure reproducible results, which are essential for developing in vitro-in vivo correlations (IVIVC) for lipid-based drug delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycohyodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.